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EC 2.2.1.1

Cat. No.: B1166200
CAS No.: 9014-48-6
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Description

Transketolase (EC 2.2.1.1) is a thiamine diphosphate (TPP)-dependent transferase that plays a pivotal role in central carbon metabolism, primarily through its action in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle in plants . This enzyme catalyzes the reversible transfer of a two-carbon ketol unit between phosphosugars, key reactions that interconnect pentose phosphate metabolism with glycolysis . Its function is essential for the production of NADPH, a critical reducing agent for biosynthetic processes, and for generating ribose-5-phosphate, a necessary precursor for nucleotide synthesis . In industrial biotechnology, transketolase is recognized as an important biocatalyst for stereo-specific carbon-carbon bond formation, making it valuable for the production of chiral intermediates and aromatic products . Research into transketolase is critical for understanding various human diseases; its activity is dependent on thiamine (Vitamin B1), and decreased activity is associated with thiamine deficiency disorders, including Wernicke-Korsakoff syndrome . Furthermore, transketolase activity can be a diagnostic tool, where erythrocyte transketolase activity measurements are used to assess thiamine status . This preparation is a recombinant human transketolase protein, produced to high purity for research applications. FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN OR PERSONAL USE.

Properties

CAS No.

9014-48-6

Synonyms

EC 2.2.1.1; GLYCOLALDEHYDE TRANSFERASE; TRANSKETOLASE; transketolase from baker/'S yeast; Transketolase from bakers yeast (S. cerevisiae); Transketolase from E. coli; transketolase type X from bakers yeast; TRANSKETOLASE FROM BAKER/'S YEAST, ~15 U/ MG

Origin of Product

United States

Molecular Architecture and Structural Biology of Transketolase

Quaternary and Subunit Structure

Transketolase typically exists as a homodimer, with the active entity comprising two identical subunits. royalsocietypublishing.orgchemisgroup.usrcsb.org These subunits generally have a molecular mass ranging from 70 to 75 kDa. royalsocietypublishing.org The dimerization is crucial for the formation of the functional active sites, which are located at the interface between the two monomers. chemisgroup.usrcsb.orgnih.gov The two subunits in the homodimer are related by a 2-fold rotational symmetry. nih.gov While the subunits are structurally and functionally identical in isolation, their close proximity in the dimer leads to reciprocal influence on each other, particularly in cofactor and substrate binding. chemisgroup.usresearchgate.net

Domain Organization and Inter-Domain Interactions

Each transketolase subunit is characterized by a V-shaped structure composed of three distinct α/β-type domains. royalsocietypublishing.orgnih.gov These domains are the N-terminal (PP) domain, the middle (Pyr) domain, and the C-terminal domain. nih.gov The N-terminal PP domain is primarily involved in binding the pyrophosphate moiety of the ThDP cofactor. nih.govembopress.org The Pyr domain interacts with the aminopyrimidine portion of ThDP. royalsocietypublishing.orgchemisgroup.us The active site is strategically positioned at the interface between the PP domain and the Pyr domain of the neighboring subunit within the dimer. chemisgroup.usnih.gov The three domains are connected by flexible linker regions. nih.gov Structural differences in these linker regions, such as the linker between the PP and Pyr domains, have been observed when comparing transketolases from different species, like human and yeast. royalsocietypublishing.orgnih.govresearchgate.net The function of the C-terminal domain is not fully elucidated, but it has been suggested to potentially play a role in activity regulation or substrate recognition. nih.govebi.ac.uknih.gov

Active Site Configuration and Cofactor Binding Pockets

The active site of transketolase is a deeply buried, funnel-shaped channel located at the dimer interface. chemisgroup.usnih.govresearchgate.net It is formed by residues contributed by both subunits. chemisgroup.usresearchgate.net The entrance to the active site is primarily composed of side-chains from several arginine, histidine, serine, and aspartate residues, with a glutamate (B1630785) side-chain also contributing. wikipedia.org These residues, including Arg359, Arg528, His469, and Ser386 (numbering may vary by species), are conserved and interact with the phosphate (B84403) group of the donor and acceptor substrates. wikipedia.org The active site is relatively narrow, necessitating that substrates adopt a slightly extended conformation upon binding. wikipedia.org

Thiamine (B1217682) Diphosphate (B83284) (ThDP) Binding Interactions

Thiamine diphosphate (ThDP) is an essential cofactor for transketolase activity. wikipedia.orgroyalsocietypublishing.orgnih.gov ThDP binds in a deep cleft at the interface between the two subunits, with residues from both subunits contributing to its binding. chemisgroup.usresearchgate.netembopress.orgresearchgate.net The binding of ThDP to the enzyme typically involves interactions with both the protein and the essential divalent cation. chemisgroup.usmdpi.com The diphosphate moiety of ThDP is anchored by the N-terminal PP domain, interacting with residues such as Ser40, Lys75, His77, Asn185, and Lys244 (human numbering). nih.gov The α-phosphate contacts backbone amides like Gly156 and Glu157. nih.gov The thiazolium ring of ThDP interacts with residues from both subunits, while the aminopyrimidine ring is situated in a hydrophobic pocket formed by loops in the middle domain of the adjacent subunit. embopress.org Specific residues like Gln189 and Gln428 in human transketolase play unique roles in interacting with the thiazolium moiety and the 4'-amino group of ThDP, respectively, differing from residues found in some non-mammalian transketolases. nih.govnih.gov The binding of ThDP can involve at least two stages, including the formation of a catalytically inactive complex followed by a transformation into a catalytically active holoenzyme, which is related to conformational changes in the protein. nih.gov

Divalent Cation Coordination and Role (e.g., Ca²⁺, Mg²⁺)

Transketolase requires a divalent metal cation, such as Ca²⁺ or Mg²⁺, for its activity. royalsocietypublishing.orgscirp.orgebi.ac.uknih.govportlandpress.com This cation plays a crucial role in bridging the ThDP cofactor to the apoprotein. chemisgroup.usportlandpress.com The divalent cation is coordinated by the diphosphate group of ThDP and by specific amino acid residues from the protein. rcsb.org In human transketolase, the Ca²⁺ ion is coordinated by the α- and β-phosphate of ThDP, side chains of residues like Asp155 and Asn185, and the backbone carbonyl of Leu187. nih.gov A water molecule also participates in the coordination of the Ca²⁺ ion, interacting with the β-phosphate, the cation, and several amino acid residues. nih.gov The presence of a cation is essential for ThDP binding to apo-transketolase. chemisgroup.usmdpi.com Studies on yeast transketolase have shown that the binding of the divalent cation can influence the affinity of ThDP for the enzyme. chemisgroup.us The calcium binding sites in yeast transketolase have been linked to histidine residues. ut.ac.irut.ac.ir While Mg²⁺ and Mn²⁺ can often replace Ca²⁺ and maintain similar catalytic activity levels, the specific cation can influence cofactor binding affinity, as observed in mycobacterial transketolase where affinity for ThDP differs significantly depending on whether Mg²⁺ or Ca²⁺ is present. portlandpress.comuniprot.orgactanaturae.ruhhu.de

Conformational Dynamics and Allosteric Transitions

Conformational changes and dynamics play a role in transketolase function, although the binding of ThDP itself may not always induce major global conformational changes. wikipedia.orgoup.com Instead, flexible loops at the active site can become accessible for cofactor binding. wikipedia.org Local structural variations can occur upon cofactor binding. oup.com The interaction of ThDP with transketolase involves stages that include conformational changes of the protein. nih.gov The reciprocal influence between the two active sites in the dimer, located at the intersubunit contact region, can lead to changes in binding characteristics for cofactors and substrates. chemisgroup.usresearchgate.net This suggests a level of allosteric communication between the active sites. chemisgroup.us Studies have indicated that the formation of non-equivalence between active sites can begin with cation binding. chemisgroup.us Conformational changes in the protein molecule have also been suggested as a basis for altered enzyme activity in certain conditions. nih.gov Furthermore, mutations distant from the active site have been shown to influence active site stability through correlated molecular dynamics networks, highlighting the importance of protein dynamics in transketolase structure and function.

Enzymatic Reaction Mechanism and Catalytic Principles

General Catalytic Cycle of Transketolase

The catalytic cycle of transketolase involves the transfer of a two-carbon ketol unit from a donor to an acceptor substrate. This process can be conceptually divided into two half-reactions: the donor half-reaction and the acceptor half-reaction.

The cycle commences with the binding of the donor ketose substrate to the enzyme-ThDP complex. Following the activation of the ThDP cofactor, which involves the formation of a reactive carbanion at the C2 position of the thiazolium ring, this carbanion initiates a nucleophilic attack on the carbonyl carbon of the donor substrate. This attack triggers the cleavage of the C2-C3 bond within the donor sugar, resulting in the release of the remaining portion of the donor molecule as an aldose product. Simultaneously, the two-carbon fragment is transferred to and forms a covalent bond with the C2 carbon of the ThDP thiazolium ring, generating a α,β-dihydroxyethyl-ThDP (DHE-ThDP) intermediate, also known as activated glycolaldehyde (B1209225).

Upon the dissociation of the initial aldose product from the active site, the acceptor aldose substrate binds. The two-carbon unit held by the DHE-ThDP intermediate is then transferred from ThDP to the C1 carbon of the acceptor aldose. This transfer leads to the formation of a new ketose product and regenerates the ThDP cofactor in its original state, making the enzyme ready for subsequent catalytic turnovers.

In the context of the pentose (B10789219) phosphate (B84403) pathway, a typical reaction catalyzed by transketolase involves the transfer of a two-carbon unit from D-xylulose 5-phosphate (a ketose donor) to D-ribose 5-phosphate (an aldose acceptor), yielding D-glyceraldehyde 3-phosphate (an aldose product) and sedoheptulose (B1238255) 7-phosphate (a ketose product). The enzyme also catalyzes the transfer of a two-carbon unit from D-xylulose 5-phosphate to erythrose 4-phosphate, producing fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. The reverse reactions occur in the Calvin cycle.

The general steps of the transketolase catalytic cycle are summarized in the table below:

StepDescription
1Binding of the donor ketose substrate to the enzyme-ThDP complex.
2Nucleophilic attack by the activated ThDP carbanion on the donor substrate's carbonyl carbon.
3Cleavage of the donor substrate's C2-C3 bond, formation of the DHE-ThDP intermediate and release of the first aldose product.
4Dissociation of the first aldose product from the active site.
5Binding of the acceptor aldose substrate to the enzyme-DHE-ThDP complex.
6Transfer of the two-carbon unit from DHE-ThDP to the acceptor substrate, forming the second ketose product.
7Regeneration of the enzyme-ThDP complex and release of the second ketose product.

Role of Thiamine (B1217682) Diphosphate (B83284) in Catalysis

Thiamine diphosphate (ThDP) is an indispensable cofactor for transketolase, providing the essential chemical functionality for the transfer of the two-carbon unit. The catalytic power of ThDP resides in its thiazolium ring, specifically the C2 carbon, which can be deprotonated to form a highly reactive carbanionic species, often referred to as the ThDP ylide. This carbanion is the nucleophile that initiates the catalytic process.

Proper binding and orientation of ThDP within the active site are facilitated by interactions with the enzyme and a divalent metal cation, typically Ca²⁺ or Mg²⁺. The diphosphate moiety of ThDP coordinates with the metal ion and forms interactions with specific amino acid residues, ensuring the cofactor is correctly positioned for catalysis.

ThDP plays a critical role as an electron sink throughout the reaction mechanism, effectively stabilizing the transient carbanionic and enamine intermediates that are formed during the cleavage and transfer of the two-carbon unit. The aminopyrimidine ring of ThDP also contributes to catalysis, participating in proton transfer events and stabilizing intermediates through favorable interactions with surrounding amino acid residues.

ThDP Activation and Carbanion Formation

The activation of ThDP, a prerequisite for the transketolase reaction, involves the deprotonation of the C2 carbon atom within the thiazolium ring, leading to the generation of the reactive carbanion. This deprotonation step is crucial for initiating the catalytic cycle.

While early hypotheses suggested a direct proton transfer from the C2 of ThDP to the amino group of its aminopyrimidine ring, more recent investigations have shed light on a potentially more intricate mechanism involving water molecules. Mass spectrometry studies have provided evidence for the direct participation of a water molecule in this deprotonation process. One proposed mechanism suggests that upon the formation of the holoenzyme, a water molecule might become covalently attached to ThDP, and the subsequent elimination of this water molecule could lead to the formation of the carbanion. Theoretical studies, including quantum mechanics/molecular mechanics calculations, have supported a water-mediated asynchronous proton transfer from the C2 of ThDP to the N4' atom, calculating a relatively low activation energy for this process in human transketolase.

The formation of the ThDP carbanion is also significantly influenced by the electrostatic environment within the active site and the protonation states of nearby amino acid residues. For example, a specific histidine residue has been shown to modulate the pKa of ThDP, thereby facilitating the formation of the catalytic carbene species even at physiological pH conditions.

Proton Transfer Mechanisms and Water Involvement

Proton transfer reactions are fundamental to the transketolase catalytic mechanism, occurring during ThDP activation, the cleavage of the donor substrate, and the formation of the final products. Specific amino acid residues within the active site function as general acids and bases, mediating these crucial proton movements.

As discussed previously, water molecules have been implicated in the initial deprotonation of the C2 carbon of ThDP. Beyond this initial step, water molecules may also serve as mediators in proton transfer pathways throughout the active site. In human transketolase, a proposed proton wire composed of glutamate (B1630785) residues and several water molecules is thought to connect the two active sites of the dimeric enzyme, potentially enabling communication and coordinated catalytic activity between the subunits.

Key amino acid residues, including histidine and lysine (B10760008), have been identified as central players in the proton transfer events during the catalytic cycle. For instance, a histidine residue (His258 in Saccharomyces cerevisiae transketolase) can act as a general base to abstract a proton from a substrate hydroxyl group and as a general acid to donate a proton. A lysine residue (Lys244 in S. cerevisiae) works in concert with the histidine, participating in acid-base catalysis through proton exchange.

Research has also highlighted the involvement of water in the one-substrate transketolase reaction, suggesting that the presence of donor substrates can enhance the amount of deprotonated ThDP that is bound to the catalytic water molecule.

Substrate Binding and Conversion Pathways

Transketolase exhibits specificity for both its donor (ketose) and acceptor (aldose) substrates, although the precise range of accepted substrates can vary depending on the source organism. The enzyme's active site is specifically structured to bind and appropriately orient the substrates for efficient catalysis.

Substrate binding occurs within a relatively narrow channel in the active site, and the substrates adopt a slightly extended conformation upon binding. The enzyme undergoes a conformational change upon substrate binding, transitioning to a "closed" state that is conducive to catalysis. Several amino acid residues, including those with arginine, histidine, serine, and aspartate side-chains, are involved in substrate binding, particularly interacting with the phosphate groups present on many of the natural substrates.

Transketolase catalyzes the reversible transfer of the two-carbon unit. In the pentose phosphate pathway, the primary direction of the reaction is the transfer from a ketose donor (such as xylulose 5-phosphate) to an aldose acceptor (such as ribose 5-phosphate or erythrose 4-phosphate). In the Calvin cycle, the enzyme catalyzes the reverse reaction, facilitating the formation of pentose phosphates.

Donor Substrate Specificity and Recognition

Transketolase demonstrates specificity concerning the stereoconfiguration of the hydroxyl groups on the donor ketose substrate. For effective binding and subsequent transfer of the two-carbon fragment to the acceptor aldose, the hydroxyl groups at the C-3 and C-4 positions of the ketose donor are required to be in the D-threo configuration.

Specific amino acid residues within the active site play a critical role in the recognition and binding of the donor substrate. Residues such as Asp477, His30, and His263 (residue numbering may differ depending on the organism) are known to interact with and stabilize the donor substrate within the active site, partly through the formation of hydrogen bonds with the hydroxyl groups of the sugar. Site-directed mutagenesis studies have underscored the importance of particular histidine residues in donor substrate recognition and binding. For instance, mutation of His69 in yeast transketolase has been shown to significantly increase the Km value for the donor substrate, suggesting its involvement in interacting with the C1 hydroxyl group of the donor. Similarly, mutations at His30 and His263 can lead to impaired catalytic activity and affect the binding affinity for the donor substrate.

While the enzyme's primary physiological substrates are phosphorylated sugars involved in central metabolic pathways, transketolases are also capable of recognizing and utilizing non-phosphorylated monosaccharides as substrates. The range of accepted donor substrates can vary among transketolases from different species. Directed evolution and protein engineering efforts have successfully modified transketolases to accept novel donor substrates, such as pyruvate (B1213749).

Acceptor Substrate Specificity and Recognition

Transketolase also exhibits specificity regarding its acceptor aldose substrates. The enzyme shows preferences concerning the structural features and phosphorylation state of the acceptor molecule.

The acceptor substrate binds to the active site after the two-carbon unit has been transferred to the ThDP cofactor. The binding of the acceptor is also mediated by interactions with specific amino acid residues within the active site. Residues including Arg359, Arg528, His469, and Ser386 (residue numbering is organism-dependent) are involved in interacting with the phosphate group of phosphorylated aldose acceptors.

In the pentose phosphate pathway, transketolase typically utilizes aldose phosphates such as D-ribose 5-phosphate and erythrose 4-phosphate as acceptors. However, transketolases from different organisms can display varying degrees of acceptor substrate specificity, with non-mammalian enzymes often exhibiting a broader range of accepted acceptor substrates compared to their mammalian counterparts.

Protein engineering strategies have been employed to broaden the acceptor substrate range of transketolase to include non-natural aldehydes, which is relevant for applications in biocatalysis. These studies have identified specific residues important for acceptor substrate binding and have demonstrated that targeted mutations can enable the enzyme to accept a wider variety of aldehyde derivatives.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Thiamine Diphosphate1132, 5431
Fructose 6-phosphate154355
Glyceraldehyde 3-phosphate729, 439168
Erythrose 4-phosphate122357
Sedoheptulose 7-phosphate165007, 22833559, 92043376, 132285237
Xylulose 5-phosphate24881

Interactive Data Table: Key Active Site Residues and Their Proposed Roles in Transketolase

Residue (Example Organism)Proposed Role in Catalysis/BindingRelevant Section(s)Source(s)
His258 (S. cerevisiae)Acts as a general acid and base in proton transfer.3.2.2
Lys244 (S. cerevisiae)Involved in acid-base catalysis through proton exchange with His258.3.2.2
Asp477 (General)Stabilizes the donor substrate and is involved in checking stereochemistry; forms hydrogen bonds with the alpha hydroxyl group.1, 3.3.1
His30 (General)Stabilizes the donor substrate through hydrogen bonding.1, 3.3.1
His263 (General)Stabilizes the donor substrate through hydrogen bonding; involved in proton abstraction.1, 3.3.1, 3.2.2
Arg359 (General)Interacts with the phosphate group of substrates.3.3
Arg528 (General)Interacts with the phosphate group of substrates.3.3
Ser386 (General)Interacts with the phosphate group of substrates.3.3
His69 (S. cerevisiae)Important for donor substrate recognition, potentially interacting with the C1 hydroxyl group.3.3.1
Glu418B (S. cerevisiae)Involved in the deprotonation of the ThDP cofactor.3.2.1
H110 (Human)Modulates the pKa of ThDP, facilitating carbanion formation.3.2.1

Stereochemical Aspects of Ketol Transfer

Transketolase catalyzes the stereoselective transfer of a two-carbon ketol group, resulting in the formation of a new asymmetric carbon-carbon bond . This carboligation process is highly controlled, leading to specific stereochemical outcomes. The enzyme stereospecifically adds the nucleophile to the re-face of the D-enantiomers of 2-hydroxyaldehydes (aldoses). This controlled addition results in the formation of ketoses with a (3S, 4R)-configuration. The stereochemical outcome makes transketolase a valuable biocatalyst for the asymmetric synthesis of chiral ketotriol products, typically yielding those with the D-threo or (3S,4R) configuration.

Research findings highlight the enzyme's high specificity for ketol donor substrates while exhibiting more tolerance towards structural modifications in the electrophilic aldehyde acceptor substrate. Directed evolution studies have successfully engineered transketolase variants with altered substrate specificity and improved enantioselectivity, including activity towards non-natural substrates like arylalkanals and benzaldehyde.

Kinetic Mechanisms: Ping Pong Bi Bi and One-Substrate Reactions

Transketolase typically operates via a "Ping Pong Bi Bi" kinetic mechanism. In this mechanism, the donor and acceptor substrates cannot bind to the enzyme simultaneously. The reaction proceeds in distinct phases. First, the ketol donor substrate binds to the enzyme. Following the transfer of the two-carbon ketol fragment to the bound thiamine diphosphate cofactor, the remaining portion of the donor substrate is released. This forms a covalent intermediate with ThDP, specifically α-β-dihydroxyethyl thiamin diphosphate. Subsequently, the acceptor substrate enters the active site and accepts the ketol fragment from the ThDP intermediate, forming the new ketose product, which is then released from the enzyme.

While the primary mechanism involves both a donor and an acceptor substrate, transketolase can also catalyze a one-substrate reaction in the absence of an aldose acceptor. The mechanism of this one-substrate reaction has been a subject of investigation. Studies have shown that in the one-substrate reaction with hydroxypyruvate or xylulose-5-phosphate, the product released is erythrulose (B1219606) rather than glycolaldehyde. The observation that the amount of erythrulose released is equimolar to a double amount of the transformed substrate suggests that the glycolaldehyde fragment generated from the first ketose molecule remains bound to the enzyme and condenses with a second molecule of glycolaldehyde. Mass spectrometry studies indicate that the active glycolaldehyde can bind equiprobably to both the thiazole (B1198619) ring of ThDP and the amino group of its aminopyrimidine ring, and that these two sites can simultaneously accommodate two glycolaldehyde molecules, facilitating their condensation without release into the medium.

Functional Nonequivalence and Half-of-the-Site Reactivity

Although transketolase is a homodimeric enzyme with two structurally identical subunits, its active sites can exhibit functional nonequivalence. These active sites are located at the interface between the subunits, leading to reciprocal influence between them during cofactor binding and catalysis.

Research suggests that the functional nonequivalence of the active sites, at least in Saccharomyces cerevisiae transketolase, is initiated upon the binding of the first cofactor, a divalent cation (like Mg²⁺ or Ca²⁺), rather than thiamine diphosphate as previously thought. This indicates that the binding of the metal ion can induce conformational changes that differentiate the two active sites.

Evidence also supports the concept of "half-of-the-sites reactivity" in transketolase. This phenomenon implies that only one of the two active sites is capable of binding and cleaving the substrate at a given time. Experiments using both semi-holoenzyme (presumably with one functional site) and holoenzyme (with two functional sites) have shown that only one mole of substrate is cleaved per mole of enzyme, supporting the idea of half-of-the-sites reactivity. Crystallographic studies have not definitively revealed a structural basis for this non-equivalence or alternating sites reactivity, although subtle differences in the mobility of structural regions around the active site have been observed in other ThDP-dependent enzymes.

The interaction between the active sites is attributed to their close proximity at the intersubunit contact area. Binding of ThDP or substrate in one active site can alter the characteristics of their binding in the second site. While the structural basis for this nonequivalence and half-of-the-sites reactivity is still being explored, these findings highlight the complex regulatory mechanisms governing transketolase activity.

Regulation of Transketolase Activity and Expression

Transcriptional and Translational Control Mechanisms

Transcriptional and translational regulation play a role in controlling the cellular levels of transketolase. Studies in Salmonella enterica serovar Typhimurium have shown that the expression of transketolase genes can be partially regulated in a growth phase-dependent manner and influenced by the sigma factor RpoS. While mRNA levels of certain transketolase genes were upregulated during the stationary phase in an RpoS-dependent manner, the corresponding protein expression remained unchanged, suggesting potential translational control or protein instability.

In plants, such as the resurrection plant Craterostigma plantagineum, different transketolase gene families exhibit distinct expression patterns during rehydration. While some show strict transcriptional regulation correlated with the rehydration process, others demonstrate abundant mRNA accumulation that is not reflected in a parallel increase in protein levels. This suggests the presence of translational control mechanisms, potentially involving the loading of mRNAs onto polysomes or affecting protein stability.

Hypoxia-inducible factor-α (HIF1-α) has been implicated in increasing TKT expression, a phenomenon observed in cancer cells that rely on altered metabolism. Additionally, epigenetic analyses have suggested TKT as a candidate driver linked to clinical outcomes, implying potential regulatory mechanisms at the epigenetic level. MicroRNAs are also predicted to regulate the expression of the TKT gene.

Post-Translational Modifications and Their Impact on Activity

Post-translational modifications (PTMs) are crucial for rapidly modulating protein function in response to cellular signals and environmental changes. Transketolase activity can be significantly impacted by various PTMs.

Phosphorylation-Mediated Regulation

Phosphorylation is a prominent post-translational modification known to regulate enzyme activity. Transketolase has been identified as a target of phosphorylation. In Arabidopsis, the main transketolase isoform (TKL1) is phosphorylated in a calcium-dependent manner at Ser428. This phosphorylation affects the enzyme's substrate saturation kinetics, suggesting a role in regulating carbon allocation. While Ser428 is conserved in higher plants, its phosphorylation has primarily been observed in Arabidopsis.

In mammalian cells, Akt has been shown to directly phosphorylate transketolase on Thr382, leading to a marked enhancement of enzyme activity and increased carbon flow through the non-oxidative PPP. This phosphorylation event is a nodal point for amino acid control of purine (B94841) synthesis.

Other Covalent Modifications

Besides phosphorylation, other covalent modifications can affect transketolase. Acylation, including acetylation and malonylation, has been observed on rat brain transketolase. Acetylation of Lys102 may influence substrate access or product exit from the active site. Malonylation of Lys499 is altered in conditions affecting thiamine-dependent enzymes. These findings suggest that acylation might play a role in regulating brain transketolase activity or function. S-nitrosylation has also been shown to regulate enzyme activities in carbohydrate metabolism, including transketolase, during processes like seed aging.

Allosteric Regulation by Metabolites and Cofactors

Transketolase activity is influenced by the availability of its cofactors, thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation, typically magnesium or calcium. TPP is an essential cofactor for the catalytic mechanism, and its binding to the enzyme is necessary for activity. The binding of TPP and a divalent cation can influence the conformation and activity of the dimeric transketolase enzyme, which has two active sites located at the interface of its subunits. The functional non-equivalence of these active sites in some transketolases begins with cation binding.

While not strictly allosteric in the classical sense of binding at a site distinct from the active site, the interaction with cofactors is essential for proper enzyme function and can be considered a form of regulation. The thiamine pyrophosphate effect (TPPE), which measures the acceleration of transketolase activity upon adding TPP, is used to assess TPP deficiency, indicating the dependence of enzyme activity on cofactor saturation.

Substrate and Product Inhibition/Activation

Transketolase activity can be subject to regulation by its substrates and products. The reaction catalyzed by transketolase follows a ping-pong bi-bi mechanism. High concentrations of the donor substrate β-hydroxypyruvate (HPA) have been observed to cause strong substrate inhibition. This inhibition may be related to the binding of HPA to different forms of the transketolase dimer, affecting the activity of the catalytic subunits.

The reversible nature of the transketolase reaction implies that product accumulation could potentially lead to a decrease in the net forward reaction rate due to product inhibition. While the search results highlight substrate inhibition by HPA, detailed mechanisms of product inhibition or activation by other substrates/products like xylulose-5-phosphate, ribose-5-phosphate (B1218738), sedoheptulose-7-phosphate, erythrose-4-phosphate, glyceraldehyde-3-phosphate, and fructose-6-phosphate (B1210287) are not extensively detailed in the provided snippets. However, the concept of feedback and feedforward enzymatic changes induced by changes in substrate, cofactor, and inhibitor concentrations is a general principle of metabolic regulation.

Interplay with Cellular Signaling Pathways (e.g., PI3K/Akt pathway)

Transketolase activity and expression are integrated with cellular signaling pathways, particularly the PI3K/Akt pathway. The PI3K/Akt pathway is a key regulator of cell growth, survival, and metabolism. As mentioned earlier, Akt directly phosphorylates and activates transketolase, linking amino acid availability and PI3K/Akt signaling to the regulation of the non-oxidative PPP and purine synthesis. This highlights a direct regulatory link between this major signaling pathway and transketolase activity.

Furthermore, TKT has been reported to activate the PI3K/Akt signaling pathway in some contexts, suggesting a potential feedback loop or reciprocal regulation. This interplay can enhance processes like glucose uptake and lactate (B86563) production in cancer cells and may contribute to metastatic ability. The PI3K/Akt pathway's influence on glucose metabolism is multifaceted, affecting glucose transporters, glycolytic enzymes, and pathways like the PPP, with TKT being a direct target of Akt-mediated activation.

Biological Roles and Physiological Implications of Transketolase

Central Role in Pentose (B10789219) Phosphate (B84403) Pathway Flux

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway. This branch is crucial for the interconversion of sugar phosphates and operates reversibly, allowing metabolic flexibility. Transketolase catalyzes two primary reactions in this pathway:

The transfer of a two-carbon unit from xylulose-5-phosphate (a 5-carbon ketose) to ribose-5-phosphate (B1218738) (a 5-carbon aldose), producing sedoheptulose-7-phosphate (a 7-carbon ketose) and glyceraldehyde-3-phosphate (a 3-carbon aldose).

The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate (a 4-carbon aldose), yielding fructose-6-phosphate (B1210287) (a 6-carbon ketose) and glyceraldehyde-3-phosphate.

These reactions are central to the non-oxidative PPP, enabling the pathway to produce ribose-5-phosphate for nucleotide synthesis and to regenerate glycolytic intermediates. The activity of transketolase is considered a key regulatory point controlling the extent of carbon flow through the PPP. Under physiological conditions, transketolase activity is approximately proportional to substrate concentration.

Interconnection with Glycolysis and Gluconeogenesis

Transketolase provides a reversible link between the pentose phosphate pathway and the central carbohydrate metabolic pathways of glycolysis and gluconeogenesis. By converting sugar phosphates from the PPP (fructose-6-phosphate and glyceraldehyde-3-phosphate) into glycolytic intermediates, transketolase allows excess sugar phosphates to be fed into glycolysis. Conversely, it can also facilitate the synthesis of PPP intermediates from glycolytic intermediates, depending on cellular needs. This metabolic flexibility is crucial for cells to adapt to varying energy and biosynthetic demands.

Studies in E. coli have shown that transketolase function is necessary for growth when glucose is primarily catabolized through the oxidative PPP. Under gluconeogenic conditions, transketolase or another enzyme, UdhA transhydrogenase, is required for growth. Transketolase can support glyceraldehyde-3-phosphate dehydrogenase-dependent NADH synthesis during gluconeogenesis by catalyzing the synthesis of fructose-6-phosphate and glyceraldehyde-3-phosphate from pentose phosphates, thereby increasing glycolytic flux in that direction.

Contributions to Biosynthetic Pathways

Transketolase plays a vital indirect role in several biosynthetic pathways by providing essential precursor molecules derived from the PPP.

Nucleotide Biosynthesis Precursors

The pentose phosphate pathway, facilitated by transketolase in its non-oxidative branch, is a major source of ribose-5-phosphate. Ribose-5-phosphate is a crucial precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells, often upregulate the PPP to meet the high demand for nucleotide synthesis. In these cells, the non-oxidative branch, involving transketolase and transaldolase, is often favored. Studies in Corynebacterium ammoniagenes have shown that transketolase activity can shunt ribose-5-phosphate back into glycolysis, and disruption of this activity can redirect carbon flux towards purine (B94841) nucleotide biosynthesis. Transketolase deficiency has been shown to increase levels of ribose-5-phosphate and nucleotides in the liver, protecting against DNA damage.

Aromatic Amino Acid Biosynthesis Precursors

Transketolase contributes to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) by producing erythrose-4-phosphate. Erythrose-4-phosphate is a precursor in the shikimate pathway, the common route for aromatic amino acid synthesis in bacteria, plants, and fungi. Overexpression of transketolase in Corynebacterium glutamicum has been shown to increase the intracellular level of erythrose-4-phosphate, leading to increased production of aromatic amino acids.

Lipid and Steroid Biosynthesis Precursors

The pentose phosphate pathway, supported by transketolase activity, provides NADPH, which is essential for reductive biosynthetic processes, including fatty acid and steroid synthesis. In tissues actively engaged in lipid synthesis, such as the liver and mammary glands, and steroid synthesis, such as the liver and adrenal glands, the presence of transketolase is necessary for NADPH production. Studies in the yeast Yarrowia lipolytica have demonstrated that overexpression of transketolase (TKL1) along with diacylglycerol acyltransferase (DGA1) results in higher lipid synthesis, increasing lipid content. While the direct role of transketolase in providing carbon precursors for the entire structure of lipids and steroids is less direct than its role in nucleotide and aromatic amino acid synthesis, its contribution to NADPH supply is critical for these anabolic pathways. Some research also suggests a potential link between transketolase and steroid metabolism through the processing of two-carbon fragments.

Role in Redox Homeostasis and NADPH Production

Transketolase plays a significant role in maintaining cellular redox homeostasis, primarily through its connection to NADPH production in the pentose phosphate pathway. Although NADPH is primarily generated in the oxidative phase of the PPP, the non-oxidative branch, catalyzed by transketolase and transaldolase, is crucial for regenerating glucose-6-phosphate or fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter the oxidative phase to produce more NADPH.

Summary of Transketolase Reactions in the Non-Oxidative PPP:

Reaction NumberDonor SubstrateAcceptor SubstrateProducts
1Xylulose-5-phosphateRibose-5-phosphateSedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate
2Xylulose-5-phosphateErythrose-4.-PhosohateFructose-6-phosphate, Glyceraldehyde-3-phosphate

Key Metabolites Involved and Their Roles:

MetaboliteRole
Ribose-5-phosphatePrecursor for nucleotide and nucleic acid synthesis.
Erythrose-4-phosphatePrecursor for aromatic amino acid synthesis.
Fructose-6-phosphateIntermediate in glycolysis and gluconeogenesis.
Glyceraldehyde-3-phosphateIntermediate in glycolysis and gluconeogenesis.
Sedoheptulose-7-phosphateIntermediate in the non-oxidative PPP.
Xylulose-5-phosphateIntermediate in the non-oxidative PPP.
NADPHReducing equivalent for biosynthesis and redox homeostasis.

Detailed Research Findings Examples:

In E. coli, depletion of transketolase activity leads to sensitivity to genetic changes that perturb pyridine (B92270) cofactor levels and can cause growth arrest from the accumulation of ribose-5-phosphate and other pentose phosphates. The activity of enzymes supporting NADPH synthesis was inhibited by ribose-5-phosphate in cell-free extracts.

Overexpression of transketolase in Corynebacterium glutamicum strains producing aromatic amino acids resulted in copy-dependent increases in production, indicating that increased transketolase activity redirects glycolytic intermediates towards the non-oxidative PPP, increasing the pool of erythrose-4-phosphate.

In Leishmania mexicana, deletion of the transketolase gene led to profound changes in central carbon metabolism, decreased glucose consumption, and increased susceptibility to oxidative stress and leishmanicidal drugs, despite having no obvious effect on growth in culture.

Studies in cancer cells highlight the importance of transketolase in supporting NADPH production to counteract elevated oxidative stress, a hallmark of many cancers. Targeting transketolase can increase oxidative stress in cancer cells, making them more vulnerable to therapeutic treatment.

Transketolase Isoforms and Transketolase-Like Proteins (TKTL1, TKTL2)

The transketolase family in humans consists of TKT, TKTL1, and TKTL2. These proteins share sequence homology, with TKTL1 and TKTL2 exhibiting approximately 61% and 66% amino acid sequence identity with TKT, respectively. While TKT is widely expressed in normal human organs and most tumor tissues, TKTL1 and TKTL2 expression patterns can differ. TKTL1, for instance, is reported to be mainly expressed in the testis in normal tissues. TKTL2 is also highly expressed in testis, as well as other tissues like sperm, gonad, monocyte, and lymph node.

Functional Characterization of TKTL1 and TKTL2

Homology modeling studies using TKT as a template suggest that both TKTL1 and TKTL2 can adopt a folded structure similar to TKT, indicating they are likely functional transketolases. These models reveal a cleft suitable for accommodating the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) and substrates, as well as cavities and a hydrophobic nodule implicated in binding the aminopyrimidine and thiazole (B1198619) rings of ThDP, similar to TKT. The presence of conserved residues at structurally equivalent positions further supports their functional fidelity as transketolases.

While TKTL1 acts as a transketolase, it has been reported to have altered enzymatic activity compared to TKT, including broader substrate utilization and an enhanced one-substrate reaction where xylulose-5-phosphate (Xu5P) is cleaved. TKTL1 can form homodimers and heterodimers with TKT, and these interactions can influence the enzymatic activity of TKT. The function of TKTL2 has been less extensively studied, and until recently, there were limited reports on its enzymatic or cellular functions. However, more recent findings support that TKTL2 is a functional transketolase.

Differential Biological Roles and Metabolic Contexts

The different isoforms and transketolase-like proteins exhibit differential biological roles and metabolic contexts, particularly in the context of health and disease, such as cancer. While all are involved in the PPP, their specific contributions and regulation can vary.

TKT is a key enzyme in the non-oxidative PPP, connecting it with glycolysis. It catalyzes the reversible transfer of two-carbon units in reactions involving sugar phosphates like xylulose-5-phosphate, ribose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. This activity is crucial for producing ribose-5-phosphate for nucleotide synthesis and regenerating NADP+ by producing NADPH.

TKTL1 has been strongly implicated in the altered glucose metabolism observed in cancer cells, often referred to as the Warburg effect or aerobic glycolysis. Upregulation of TKTL1 is frequently observed in various solid cancers and is associated with a more malignant phenotype. It is thought to contribute to enhanced, oxygen-independent glucose usage and lactate (B86563) production, potentially facilitating invasive growth and metastasis. TKTL1's role extends beyond glucose metabolism, potentially influencing lipid metabolism, including the regulation of sphingolipids.

Less is known about the specific metabolic context of TKTL2 compared to TKT and TKTL1. While it is recognized as a transketolase-like protein and evidence supports its enzymatic function, its precise differential roles in various metabolic pathways require further investigation.

Involvement in Specific Cellular Processes (e.g., proliferation, cell differentiation, stress response)

The transketolase family plays significant roles in various cellular processes, including proliferation, cell differentiation, and stress response, often linked to their central position in the PPP and its metabolic outputs.

Transketolase activity, particularly through TKT, is essential for providing the ribose-5-phosphate necessary for nucleic acid synthesis, which is critical for cell proliferation. Increased TKT expression has been linked to enhanced PPP activity, supporting the high proliferation rates of tumor cells by providing precursors for DNA and RNA synthesis.

TKTL1 is also strongly associated with cell proliferation, especially in cancer. Its upregulation is linked to increased glucose uptake and lactate production, characteristic of rapidly proliferating cancer cells. TKTL1 is considered a biomarker for activated cell division and high proliferation. It controls the cell cycle by ensuring sufficient building blocks for cell duplication are available.

The PPP, regulated by transketolases, is a major source of NADPH, which is crucial for the cellular defense against oxidative stress by regenerating reduced glutathione. TKT has been shown to counteract oxidative stress, which is often elevated in cancer cells, and its expression is regulated by oxidative stress sensor pathways. TKTL1 also contributes to protection against oxidative stress.

Research also suggests roles for transketolases in cell differentiation. For example, TKTL1 has been shown to be involved in regulating neuronal development in the cerebral cortex.

Here is a summary of the involvement of Transketolase family members in cellular processes:

ProteinPrimary Metabolic RoleInvolvement in ProliferationInvolvement in Stress Response (Oxidative Stress)Involvement in Differentiation
TKTNon-oxidative PPP, Ribose-5-P and NADPH productionSupports proliferation by providing nucleotide precursors Counteracts oxidative stress via NADPH production
TKTL1Non-oxidative PPP, linked to aerobic glycolysis in cancer Strongly associated with and promotes proliferation, especially in cancer Contributes to protection against oxidative stress Involved in neuronal development
TKTL2Transketolase activity in PPPPlays a role in cell proliferation in cancer cells

Evolutionary Biology and Comparative Enzymology of Transketolase

Phylogenetic Analysis of ThDP-Dependent Enzyme Families

Phylogenetic analysis of ThDP-dependent enzymes reveals a diverse family of proteins that share common ancestry, evidenced by the conservation of key domains involved in ThDP binding. These enzymes are broadly classified into superfamilies based on their structural architectures, despite significant diversity in their primary sequences and domain arrangements. Transketolase belongs to a group of ThDP-dependent enzymes that typically contain conserved pyrophosphate (PP) and pyrimidine (B1678525) (Pyr) binding domains on the same subunit, often forming homodimers.

Studies investigating the evolutionary relationships within the ThDP-dependent enzyme family, using methods like neighbor-joining and maximum likelihood phylogenetic tree construction, have shown that different enzyme types, including transketolase, generally form distinct clades. This suggests divergence from a common ancestor. The conserved PP and Pyr domains, crucial for ThDP binding, contain strong phylogenetic signals that are retained even over long evolutionary periods.

Conservation of Catalytic and Structural Motifs Across Species

Key structural features conserved across transketolases include the V-shaped conformation of the protomer, which is divided into three discrete domains: the N-terminal, middle, and C-terminal domains. The conserved PP and Pyr domains, essential for ThDP binding, are consistently found in transketolases. The diphosphate (B83284) moiety of ThDP binds to the enzyme at the carboxyl end of a parallel beta-sheet in the N-terminal domain, often interacting with a divalent metal ion like Ca²⁺ or Mg²⁺. The pyrimidine ring of ThDP is typically buried in a hydrophobic pocket formed by loops from the middle domain of the adjacent subunit.

Amino acid residues critical for cofactor binding and catalysis are highly conserved across species. For instance, certain aspartic acid and asparagine residues are ligands for the metal ion, while specific glycine (B1666218) residues are located at the N-terminus of a short alpha-helix motif involved in the dimer interface and stabilization of the active site. Conserved arginine residues near the active site entrance are thought to be involved in binding the phosphate (B84403) group of the substrate. Highly conserved loop regions also contribute to the formation of the active site cleft and substrate binding.

Despite this high level of conservation, subtle structural differences can exist between transketolases from different species, which may influence substrate and cofactor recognition and binding, as well as kinetic properties. For example, the human transketolase shows some differences in loop regions and the linker connecting the PP and Pyr domains compared to transketolases from other species. Specific residue differences in the ThDP binding site have also been noted between human and non-mammalian transketolases.

Data on the structural conservation can be illustrated by comparing root-mean-square deviation (RMSD) values for C-alpha atoms between superimposed structures of transketolases from different organisms.

Organism 1Organism 2RMSD (Å) (Approximate)Reference
Saccharomyces cerevisiaeSaccharomyces cerevisiae0.24 (between subunits)
Lactobacillus salivariusOther known TKsHigh structural conservation noted
Mycobacterium tuberculosisHumanOverall fold and domain topology similar

Note: Specific RMSD values between different species were not consistently available in the provided snippets, but the texts highlight high structural conservation.

Evolution of Substrate Specificity and Promiscuity

While transketolase is known for its role in transferring a two-carbon ketol unit between phosphorylated sugars in central metabolic pathways like the PPP and Calvin cycle, the evolution of its substrate specificity and promiscuity is an active area of research. Wild-type transketolases typically exhibit best activity towards (2R)-configured hydroxylated aldehydes with short carbon chains (C2-C4) as acceptor substrates. However, they can also utilize a range of other aldoses and ketoses, including non-phosphorylated sugars, albeit often with lower efficiency.

Enzyme promiscuity, the ability of an enzyme to catalyze reactions with multiple substrates or catalyze different types of reactions, is a significant factor in the evolution of metabolism. Transketolase exhibits substrate promiscuity, being able to act on various donor and acceptor substrates. This inherent promiscuity can serve as raw material for the evolution of new or altered enzyme functions.

Directed evolution studies have demonstrated the malleability of transketolase substrate specificity. By introducing mutations, particularly in active-site residues involved in substrate binding, researchers have successfully engineered transketolase variants with improved activity towards non-natural substrates, such as aliphatic and aromatic aldehydes or different ketoacids as donors. These studies highlight how subtle changes in the active site environment can significantly alter substrate preferences and binding modes.

For example, mutations at conserved residues interacting with the C2-hydroxyl group of natural substrates have been shown to improve specificity towards non-hydroxylated aliphatic aldehydes. Directed evolution has also yielded variants capable of utilizing pyruvate (B1213749) and other aliphatic homologues as nucleophilic donors, a departure from the natural polyhydroxylated ketose phosphates. This demonstrates the potential for transketolase to evolve new catalytic activities relevant to different metabolic contexts or industrial applications.

Gene Duplication Events and Enzyme Family Diversification

Gene duplication is a fundamental evolutionary process that provides the raw material for the diversification of enzyme families and the evolution of new functions. The transketolase family has undergone gene duplication events throughout evolutionary history, contributing to the presence of multiple transketolase or transketolase-like genes in some organisms.

In mammals, for instance, in addition to the canonical transketolase gene (TKT), there are transketolase-like genes, such as TKTL1 and TKTL2. TKTL1 is thought to have arisen from a duplication of the transketolase gene in lower vertebrates and has undergone significant changes during vertebrate evolution, being found only in mammals. TKTL2 is believed to have originated from the integration of a TKTL1 mRNA into the genome. The existence of these paralogs suggests functional diversification within the transketolase family in mammals. TKTL1, for example, is implicated in cell cycle control and the production of ribose, a crucial building block for DNA and RNA, potentially through the formation of a heterodimer with TKT.

Gene duplication events, including whole-genome duplications (polyploidy), have played a significant role in the evolution of gene families in plants, including those involved in metabolic pathways like the Calvin cycle, where transketolase functions. While whole-genome duplications can lead to the retention of duplicated genes, subsequent gene loss and functional differentiation (sub- or neofunctionalization) are common outcomes. Studies in plants like Arabidopsis have shown that transketolase homeologs (duplicates from whole-genome duplication) can exhibit divergent expression patterns, suggesting functional divergence.

In bacteria, while horizontal gene transfer is a significant driver of genome evolution, gene duplication also occurs and can contribute to the diversification of enzyme function. The presence of multiple transketolase genes in some bacterial species, like Bacillus methanolicus, is consistent with gene duplication events.

The evolutionary fates of duplicated genes can vary. Some duplicates may be lost, while others are retained and diverge in function or expression, contributing to metabolic complexity and adaptation.

Prebiotic Relevance and Origins of Transketolase Activity

The question of how fundamental metabolic reactions originated in the prebiotic world is a key aspect of studying the origins of life. The transketolase reaction, a central step in modern carbohydrate metabolism, is considered to have potential prebiotic relevance.

While modern transketolase enzymes rely on the complex cofactor ThDP, studies have explored whether simpler catalysts could have facilitated similar reactions under plausible prebiotic conditions. Research suggests that cyanide ion (CN⁻), a molecule likely present on early Earth, could have catalyzed a transketolase-like reaction, converting sugars like fructose (B13574) and glyceraldehyde into erythrose and xylulose, the same products formed by modern transketolase (albeit without the phosphate groups).

Interestingly, cyanide ion was found to be a more efficient catalyst than ThDP in simple solution under these conditions, where the concentration of the reactive C2 anion of ThDP is negligible. The toxicity of cyanide in modern biology is linked to the evolution of an oxygen atmosphere and the reliance on metalloproteins like cytochromes, which cyanide poisons. This suggests that cyanide could have served as an early catalyst for transketolase-like reactions before the evolution of complex enzymes and the widespread use of ThDP.

The prebiotic synthesis of sugars, particularly aldopentoses like ribose, is crucial for the formation of RNA, a key molecule in many origin-of-life hypotheses. While the formose reaction, catalyzed by bases like cyanide, can produce a mixture of sugars, the specific formation of biologically relevant sugars like ribose in a non-enzymatic manner is a subject of ongoing investigation. The transketolase reaction, even in a prebiotic context, could have played a role in interconverting sugars and potentially influencing the pool of available carbohydrates on early Earth.

The evolution from simple prebiotic catalysts to complex protein enzymes utilizing cofactors like ThDP represents a significant step in the development of biological metabolism. The study of transketolase's potential prebiotic chemistry provides clues about the possible origins of this fundamental metabolic activity.

Advanced Research Methodologies for Transketolase Investigation

Structural Biology Techniques

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography has been instrumental in determining the high-resolution structures of Transketolase from various organisms, including Saccharomyces cerevisiae, Escherichia coli, human, and Mycobacterium tuberculosis. These structures reveal the dimeric nature of the enzyme and the location of the active sites at the interface of the subunits. The enzyme subunit typically consists of three α/β-type domains: the N-terminal PP domain, the middle PYR domain, and the C-terminal domain.

High-resolution crystal structures have provided detailed views of the ThDP binding site, showing how the cofactor interacts with residues from both subunits. For instance, the diphosphate (B83284) moiety of ThDP is often bound near the carboxyl end of the parallel beta-sheet of the N-terminal domain and interacts with a divalent cation, such as Ca²⁺ or Mg²⁺. The thiazolium ring interacts with residues from both subunits, while the pyrimidine (B1678525) ring is buried in a hydrophobic pocket.

Crystallographic studies have also captured snapshots of reaction intermediates, offering insights into the catalytic mechanism. For example, the structure of a transketolase-ThDP-substrate adduct has revealed distortions in the intermediate that may be crucial for catalysis. Structures have been determined at resolutions as high as 0.92 Å for Pichia stipitis transketolase, providing atomic-level detail of intermediates.

Data from X-ray crystallography studies on Transketolase from different species highlight conserved structural features as well as species-specific differences, particularly in loop regions and linkers connecting domains.

Below is a table summarizing some representative Transketolase crystal structures available in the Protein Data Bank (PDB):

PDB IDOrganismResolution (Å)Ligands BoundCitation Indices
1TRKSaccharomyces cerevisiae2.0ThDP, Ca²⁺
1QGDEscherichia coli1.90ThDP
3MOSHomo sapiens1.75ThDP, Ca²⁺
2R5NEscherichia coli-Ribose-5-phosphate (B1218738)
3M49Bacillus anthracis2.0ThDP
5ND5Chlamydomonas reinhardtii1.74TPP, Mg²⁺
5XSBPichia stipitis0.92TPP intermediate III
6HADHomo sapiens1.04ThDP, Ca²⁺, EDO

Note: The resolution for PDB ID 2R5N was not explicitly stated in the provided snippets, but it is described as a crystal structure.

Cryo-Electron Microscopy (Cryo-EM) for Conformational Studies

While X-ray crystallography provides high-resolution static structures, Cryo-Electron Microscopy (Cryo-EM) is increasingly valuable for studying the conformational flexibility and dynamics of large protein complexes. Although specific detailed findings on Transketolase conformational studies solely using Cryo-EM were not extensively highlighted in the provided search results, Cryo-EM is a powerful tool for visualizing different functional states and understanding how conformational changes relate to enzyme activity, especially for enzymes that undergo significant structural rearrangements during catalysis or cofactor binding. Its application to Transketolase could potentially reveal transient states not easily captured by crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Intermediates

NMR spectroscopy is a versatile technique that provides information on protein dynamics, ligand binding, and the identification and characterization of reaction intermediates in solution.

NMR-based intermediate analysis has been used to characterize the microscopic equilibria of the donor half-reaction catalyzed by human Transketolase. These studies have shown that the formation of the central 1,2-dihydroxyethyl-ThDP carbanion-enamine intermediate is thermodynamically favored with increasing carbon chain length of the donor ketose substrate.

¹H NMR spectroscopy has also been employed to analyze covalent reaction intermediates in the catalysis of wild-type human Transketolase and its variants. This method involves isolating intermediates by acid quench and analyzing them based on the fingerprint signals of standards. Studies using this technique have shown that while wild-type Transketolase and certain variants accumulate the covalent substrate-cofactor conjugate (e.g., F6P-ThDP), other variants may not accumulate detectable levels of these intermediates.

NMR spectroscopy, particularly near-UV NMR, can also be used to analyze cofactor binding, complementing information obtained from CD spectroscopy.

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical techniques offer complementary approaches to study Transketolase, providing insights into its folding, stability, conformational changes, and interactions with other molecules in solution.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure content and conformational changes of proteins like Transketolase. Far-UV CD spectra can reveal the proportions of alpha-helices and beta-sheets, while near-UV CD spectroscopy is sensitive to changes in the tertiary structure and the environment of aromatic residues and bound cofactors.

Studies using far-UV CD spectroscopy on Transketolase have shown spectra typical of an (α/β)-protein, with characteristic negative bands around 210 nm and 220 nm and a positive band at 195 nm. Changes in these spectra can indicate alterations in the protein's secondary structure, such as those induced by mutations or environmental factors.

Near-UV CD spectroscopy has been used to monitor cofactor binding in Transketolase. The formation of catalytically active holo-Transketolase upon binding of ThDP is accompanied by the appearance of a new band in the CD spectrum, typically a negative band centered around 320 nm. Changes in the intensity of this band upon substrate binding or conversion can be used to monitor these processes and kinetically characterize individual reaction steps. CD spectroscopy has also been used to investigate the effects of different divalent cations (Ca²⁺ vs. Mg²⁺) on Transketolase conformation and stability.

Fluorescence Spectroscopy for Ligand Binding and Activity Assays

Fluorescence spectroscopy is widely used to study ligand binding, conformational changes, and enzyme activity of Transketolase. Intrinsic protein fluorescence, primarily from tryptophan residues, can be quenched or enhanced upon ligand binding or conformational changes, providing information about binding affinities and protein dynamics.

Fluorescence-based assays have been developed to directly measure Transketolase activity. These assays typically couple the Transketolase-catalyzed reaction to indicator enzymes, leading to the production of a fluorescent product that can be monitored over time. For example, some fluorometric assays measure the formation of glyceraldehyde-3-phosphate (G3P), a product of the Transketolase reaction, which is then linked to a reaction that consumes NADH, with the decrease in NADH fluorescence being monitored. Other assays utilize non-fluorescent probes that are converted to fluorescent products in the presence of the reaction products and auxiliary enzymes. These assays are sensitive and can detect low levels of Transketolase activity.

Fluorescence spectroscopy has also been used to study the binding of the ThDP cofactor and donor substrates like hydroxypyruvate (HPA) to Transketolase. Changes in intrinsic fluorescence upon ligand binding can be used to determine dissociation constants and investigate the cooperativity of binding. These studies have sometimes revealed the existence of different enzyme subpopulations with varying affinities for the cofactor.

Below is a table summarizing typical parameters for a fluorometric Transketolase activity assay:

ParameterValue/DescriptionCitation Indices
Detection MethodFluorescence
Excitation Wavelength535 nm (for certain probes)
Emission Wavelength587 nm (for certain probes)
Sample TypesPurified protein, Tissue lysate, Cell lysate
SensitivityAs low as 5 µU of TKT activity
Measurement ModeKinetic (e.g., reading every 30 seconds) or End-point
Temperature37°C

Computational and Theoretical Approaches

Computational methods provide valuable insights into the intricate details of enzyme function that are often difficult to probe experimentally. For transketolase, these approaches have been instrumental in elucidating catalytic mechanisms, understanding enzyme dynamics, and predicting ligand interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Catalytic Mechanism

QM/MM simulations combine the accuracy of quantum mechanics for the active site where chemical reactions occur with the efficiency of molecular mechanics for the larger protein environment. This hybrid approach is particularly well-suited for studying enzyme catalytic mechanisms.

Studies utilizing QM/MM methods have been employed to investigate the catalytic cycle of human transketolase, focusing on the activation mechanism of the thiamine (B1217682) diphosphate (ThDP) cofactor. These simulations can help define reaction pathways and understand the energy profiles associated with different steps of the catalytic process. For instance, QM/MM calculations have been used to study the effect of the out-of-plane distortion of the xylulose-5-phosphate-ThDP adduct on the reaction rate, showing that a favorable hydrogen bond, rather than steric strain, is a main cause for this distortion. Energy profiles obtained from QM/MM calculations on human transketolase have displayed that the reverse pathway has a higher energy barrier (79 kJ/mol) compared to the forward reaction (50 kJ/mol).

Molecular Dynamics (MD) Simulations for Enzyme Dynamics and Allostery

Molecular dynamics simulations explore the time-dependent behavior of enzymes, providing information about their flexibility, conformational changes, and interactions with the surrounding environment. These simulations are crucial for understanding enzyme dynamics and identifying potential allosteric sites.

MD simulations of transketolases have been used to identify active-site flexibility and the topology of the cofactor-binding region as key determinants for enzyme-selective inhibition. Studies on the human transketolase dimer using MD simulations have investigated the movement of specific residues and the role of water molecules in the dimer interface. MD simulations can also reveal dynamic cross-correlation networks within the enzyme, which are important for allosteric transitions and ligand binding, and can mediate epistatic interactions between mutations. For example, MD simulations of Plasmodium falciparum transketolase (PfTKT) in complex with ligands have shown stable fluctuations upon ligand binding and the formation of crucial interactions with key active site residues.

Docking Studies for Ligand-Enzyme Interactions

Docking studies predict the preferred orientation and binding affinity of a ligand within the binding site of an enzyme. This computational technique is widely used in drug discovery to identify potential inhibitors or substrates.

Molecular docking has been extensively applied to transketolase to study its interactions with various ligands, including substrates, cofactors, and potential inhibitors. Docking studies with fructose-6-phosphate (B1210287) and thiamine pyrophosphate in Plasmodium falciparum transketolase have identified specific residues involved in hydrogen bonding interactions, such as His31, Asp473, Ser388, Arg361, and His465 interacting with fructose-6-phosphate, and Leu121, Glu415, and Gly119 interacting with the pyrimidine ring of the cofactor. Docking has also been used to investigate the binding of novel substrates, such as phenylacetaldehyde, revealing potential stabilizing interactions like cation-π interactions with lysine (B10760008) residues that are not present in other transketolases. Furthermore, docking studies have been employed in virtual screening efforts to identify potential transketolase inhibitors based on different scaffolds, such as diphenyl urea (B33335) derivatives designed to target the dimerization interface.

Enzyme Engineering and Directed Evolution Methodologies

Enzyme engineering and directed evolution are powerful strategies used to modify enzyme properties, such as activity, substrate specificity, and stability, for various applications. These methods involve introducing genetic variations and selecting for desired phenotypes.

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis allows for the specific alteration of individual amino acid residues within an enzyme. By studying the effects of these mutations on enzyme activity and other properties, researchers can gain insights into the role of specific residues in structure and function.

Site-directed mutagenesis studies on transketolase have been crucial for understanding the roles of active site residues in substrate binding and catalysis. For instance, mutations at residues involved in binding the phosphate (B84403) group of substrates, such as Arg359, Arg528, and His469, have been shown to affect catalytic activity and increase Km values for substrates. Replacing Asp477 with alanine (B10760859) resulted in an enzyme impaired in catalytic activity and with increased Km values for both donor and acceptor substrates, suggesting its role in substrate binding and catalysis. Site-directed mutagenesis has also been used to alter substrate specificity, demonstrating the possibility of engineering transketolase to accept bulky aromatic substrates by mutating residues like R358, S385, D469, and R520.

Saturation Mutagenesis and Library Design

Saturation mutagenesis is a technique where all possible amino acid substitutions are introduced at a specific codon or set of codons. This generates a library of enzyme variants that can be screened for improved or altered properties. Library design strategies, often guided by structural or phylogenetic information, are used to focus mutagenesis efforts on residues likely to influence the desired phenotype.

Active-site targeted saturation mutagenesis libraries have been used to identify transketolase mutants with improved activity towards non-natural substrates like propionaldehyde. Comparing mutants obtained from libraries targeting phylogenetically variant residues versus conserved residues has provided insights into how to selectively guide evolution towards natural or non-natural substrates using both structural and sequence information. Saturation mutagenesis of specific active-site residues has led to variants with improved activity on non-phosphorylated substrates and even activity on aromatic aldehydes, which are not typical substrates for wild-type transketolase. Combining beneficial single mutants obtained from saturation mutagenesis can sometimes lead to synergistic improvements in activity, as seen with the D469S and R520Q mutations which significantly improved kcat for propionaldehyde. However, recombining active-site mutants can also lead to unexpected losses of activity, suggesting the destabilization of co-evolved networks.

High-Throughput Screening Platforms for Variant Discovery

High-throughput screening (HTS) platforms are instrumental in the discovery of transketolase variants with improved or altered substrate specificity, activity, and stability, particularly in the context of directed evolution . These platforms allow for the rapid analysis of large libraries of enzyme mutants. A simple, direct colorimetric assay based on pH change has been developed for HTS of transketolase variants . This method utilizes the release of bicarbonate anions from an α-ketoacid donor substrate, such as hydroxypyruvate, which causes an increase in pH . A pH indicator like bromothymol blue is used to visually detect active variants by a color change from yellow to blue under alkaline conditions, eliminating the need for enzyme extraction . This solid-phase assay reduces the screening effort in directed evolution by directly identifying active clones . Another fluorometric assay kit is available for measuring transketolase activity in biological samples, which can detect as low as 5 µU of activity . This assay converts a non-fluorescent probe to a fluorescent product via an enzymatic reaction coupled with a developer and enzyme mix . HTS methodologies have been successfully applied to engineer transketolase variants with enhanced activity towards non-natural substrates, such as arylated aldehydes .

Biochemical and Kinetic Analysis

Biochemical and kinetic analyses are fundamental to understanding the catalytic mechanism and properties of transketolase.

Spectrophotometric and Coupled Enzyme Assays for Activity Measurement

Spectrophotometric and coupled enzyme assays are widely used to measure transketolase activity . The standard assay often involves using D-xylulose 5-phosphate as the donor substrate and D-ribose 5-phosphate as the acceptor substrate . The product, D-glyceraldehyde 3-phosphate, is then coupled to a reaction that consumes NADH, allowing the reaction to be monitored spectrophotometrically by the decrease in absorbance at 340 nm . This coupled system typically involves auxiliary enzymes like triose phosphate isomerase and glycerophosphate dehydrogenase .

However, the availability and cost of D-xylulose 5-phosphate have led to the development of alternative assays . New methods utilize more readily available donor substrates like L-erythrulose or hydroxypyruvate . One alternative coupled optical test uses L-erythrulose and D-ribose 5-phosphate as substrates, coupled with alcohol dehydrogenase and monitoring NADH at 340 nm . This method is reported to be more sensitive than assays using p-nitrophenol as a pH indicator . Another novel coupled assay uses D-fructose 6-phosphate as the donor and couples the reaction to erythrose-4-phosphate dehydrogenase, which reduces NAD+ to NADH, measurable spectrophotometrically . A pH-based spectrophotometric method using hydroxypyruvate as a donor can also be used, monitoring the increase in pH due to decarboxylation with a pH indicator like p-nitrophenol, although this method has lower sensitivity .

A novel assay system addresses the issue of D-xylulose 5-phosphate availability by using xylulokinase from Saccharomyces cerevisiae to generate D-xylulose 5-phosphate in situ, which is then integrated into the conventional coupled assay . This method provides reproducible results and has a low detection limit .

Steady-State and Pre-Steady-State Kinetics

Pre-steady-state kinetics, also known as transient-state kinetics, examines the initial rapid phase of an enzymatic reaction before the steady state is reached . This approach can provide insights into intermediate steps and the dynamics of enzyme-substrate interactions . Stopped-flow techniques can be employed to measure transient kinetics in the millisecond to minutes time range . While less commonly detailed in the provided search results for transketolase specifically, the principles of pre-steady-state kinetics are applicable to studying the initial binding and catalytic events of transketolase, potentially revealing information about steps like cofactor activation and the formation of intermediates . Studies on human transketolase variants have utilized transient kinetic analysis to assess substrate binding and cooperativity .

Intermediate Trapping and Analysis (e.g., Mass Spectrometry)

Intermediate trapping and analysis techniques are crucial for identifying and characterizing transient species formed during the transketolase reaction, providing direct evidence for the catalytic mechanism . Mass spectrometry (MS) is a powerful tool for this purpose . By incubating transketolase with substrates and analyzing the reaction mixture using MS, researchers can detect and identify covalent intermediates formed between the enzyme's cofactor, thiamine diphosphate (ThDP), and the substrate or reaction products .

Studies using mass spectrometry have shown the formation of a ThDP intermediate with an increased mass corresponding to the addition of an oxygen atom after incubation of transketolase with ThDP . This ThDP-O intermediate's formation is significantly increased in the presence of donor substrates, suggesting its involvement in catalysis . Furthermore, mass spectrometry has been used to investigate the one-substrate reaction of transketolase with hydroxypyruvate, revealing the binding of glycolaldehyde (B1209225) intermediates to both the thiazole (B1198619) ring and the amino group of the aminopyrimidine ring of ThDP . Tandem mass spectrometry (MS/MS) can provide further structural information about these trapped intermediates through fragmentation analysis . NMR-based intermediate analysis has also been used to characterize microscopic equilibria of the donor half-reaction, revealing that the formation of the 1,2-dihydroxyethyl-ThDP carbanion-enamine intermediate is thermodynamically favored with increasing carbon chain length of the donor ketose substrate .

Molecular and Cell Biology Techniques

Molecular and cell biology techniques are essential for the production, manipulation, and study of transketolase at the genetic and protein levels.

Gene Cloning, Expression, and Protein Purification Strategies

Gene cloning, expression, and protein purification are fundamental steps for obtaining sufficient quantities of transketolase for biochemical, kinetic, and structural studies, as well as for directed evolution experiments . The gene encoding transketolase (TKT) can be amplified using PCR and cloned into expression vectors . Escherichia coli is a commonly used host system for the heterologous expression of transketolase from various organisms, including humans, Lactobacillus salivarius, Carboxydothermus hydrogenoformans, and Thermotoga maritima .

Expression vectors often include tags, such as an N-terminal hexa-histidine (His6) tag, to facilitate protein purification . Affinity chromatography, particularly using Ni-NTA resin which binds to the histidine tag, is a widely used method for purifying recombinant transketolase . Other purification strategies may involve size exclusion chromatography . The expression levels of recombinant transketolase can vary depending on the host organism and expression system used . While expression in E. coli can be modest for some transketolases, the use of affinity tags simplifies purification and separation from endogenous E. coli enzymes . Purified recombinant transketolase can then be used for various downstream applications, including crystallization for structural determination, kinetic analysis, and as the starting material for protein engineering studies . Strategies for cloning and expressing "split-genes" encoding different parts of transketolase have also been developed, allowing for the separate expression and purification of these components before reconstitution into an active enzyme .

Data Table: Apparent Kinetic Constants of Transketolase from Different Sources

SourceDonor SubstrateAcceptor SubstrateApparent Km (mM)Reference
Mouse BrainD-Xylulose 5-phosphateD-Ribose 5-phosphate0.12
Mouse BrainD-Xylulose 5-phosphateD-Ribose 5-phosphate0.33
Mouse BrainThiamine Pyrophosphate-0.007
Mycobacterium tuberculosisXylulose-5-phosphateRibose-5-phosphate0.35 ± 0.12
Mycobacterium tuberculosisFructose-6-phosphateRibose-5-phosphate0.63 ± 0.09
Mycobacterium tuberculosisRibose-5-phosphateXylulose-5-phosphate0.82 ± 0.12
Human (His-tagged)D-Xylulose 5-phosphateD-Ribose 5-phosphate0.255 ± 0.037
Human (His-tagged)D-Ribose 5-phosphateD-Xylulose 5-phosphate0.480 ± 0.041

Gene Silencing (siRNA) and Overexpression Studies

Manipulating the expression levels of the gene encoding Transketolase (TKT) or its isoforms, such as Transketolase-like 1 (TKTL1), through gene silencing and overexpression studies provides valuable insights into their cellular roles.

Gene silencing, often achieved using small interfering RNAs (siRNAs), has been utilized to study the impact of reduced Transketolase or TKTL1 levels. Studies have shown that silencing of TKTL1 by siRNA can inhibit the proliferation of human gastric cancer cells in vitro and in vivo . Similarly, siRNA-mediated silencing of TKTL1 has been reported to inhibit cell proliferation in human hepatoma cells . Research in breast cancer cells demonstrated that silencing of TKT reduced glycolytic flux and decreased ribose synthesis, highlighting its importance in channeling metabolites through the PPP . Thiamine deficiency has also been shown to decrease steady-state Transketolase mRNA levels in human cell types, indicating a potential regulatory link between thiamine status and gene expression .

Conversely, overexpression studies have been conducted to investigate the effects of increased Transketolase activity. Overexpression of spinach Transketolase in Escherichia coli resulted in a significant increase in Transketolase activity . In Saccharomyces cerevisiae, overexpression of the TKL1 gene, encoding Transketolase, has been explored in the context of xylose fermentation. While some studies suggested potential negative impacts on growth depending on the strain and conditions, others indicated no impairment of xylose metabolism or even increased generation times . Overexpression of a rice gene, OsSIRP2, which interacts with Transketolase (OsTKL1), was found to confer tolerance to salinity and osmotic stress in plants, suggesting a role for Transketolase in stress response pathways . Furthermore, strategies involving the use of promoter variants to increase the expression of the transketolase gene cluster have been investigated in Corynebacterium glutamicum to enhance amino acid production .

These studies, using both loss-of-function (silencing) and gain-of-function (overexpression) approaches, are critical for understanding the specific contributions of Transketolase and its isoforms to cellular metabolism, proliferation, and adaptation to environmental changes.

Reporter Assays and Chromatin Immunoprecipitation (ChIP) for Gene Regulation

Investigating the transcriptional regulation of the Transketolase gene involves techniques such as reporter assays and Chromatin Immunoprecipitation (ChIP). These methods help to identify the regulatory elements and transcription factors that control Transketolase expression.

Reporter assays are commonly used to functionally characterize gene promoters and enhancers. By linking the promoter region of the Transketolase gene to a reporter gene (e.g., luciferase or green fluorescent protein), researchers can measure the transcriptional activity of the promoter under different conditions or in the presence of specific transcription factors . This allows for the identification of DNA sequences important for gene expression and the factors that bind to them.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine whether a specific protein, such as a transcription factor, binds to a particular region of DNA in the cell. This method involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed to identify the genomic regions bound by the protein. ChIP has been used to identify direct targets of transcription factors, including genes encoding enzymes in nucleotide biosynthetic pathways, which are closely linked to the PPP where Transketolase functions . While a direct application of ChIP specifically for the Transketolase gene was not prominently detailed in the search results, the methodology is well-established for studying the regulation of metabolic enzyme genes and requires specific antibodies against the target protein . The application of ChIP to the Transketolase gene would enable researchers to identify transcription factors that directly bind to its promoter or regulatory regions, providing crucial information about the mechanisms controlling its expression.

Multi-Omics Integration for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of Transketolase function and regulation within the complex cellular network, researchers increasingly employ multi-omics integration approaches. These approaches combine data from different omics layers, such as genomics, transcriptomics, proteomics, and metabolomics.

Integrating data from these diverse sources allows for a more holistic view of how changes at the genetic level (genomics) affect gene expression (transcriptomics), protein abundance and modification (proteomics), and ultimately, the cellular metabolic profile (metabolomics). For example, multi-omics integration has been applied to study C4 photosynthesis in Setaria italica, where the integration of mRNA, protein, and metabolite abundance data with metabolic reconstruction provided insights into the metabolic features at different developmental stages, including the activity of enzymes like Transketolase (EC 2.2.1.1) . Integrated omics platforms have also been used to understand the cellular responses of C. acetobutylicum to environmental challenges, highlighting their utility in complex biological systems .

In the context of Transketolase, multi-omics integration can help to:

Identify correlations between Transketolase gene expression levels, protein abundance, and the concentrations of its substrates and products.

Uncover regulatory networks involving Transketolase by integrating transcriptomic and proteomic data with information on transcription factors and signaling pathways.

Understand the metabolic consequences of altered Transketolase activity by integrating metabolomic data with flux analysis.

Identify novel interactions between Transketolase and other proteins or metabolites through integrated proteomic and metabolomic profiling .

Biotechnological Applications and Industrial Prospects of Engineered Transketolase

Biocatalysis for Stereoselective Carbon-Carbon Bond Formation

Transketolase is a highly promising biocatalyst for stereospecific carbon-carbon bond synthesis. The enzyme facilitates the transfer of a two-carbon ketol unit, typically from a ketose donor like D-xylulose-5-phosphate or, for synthetic purposes, hydroxypyruvate (HPA), to an aldose acceptor. This reaction creates a new carbon-carbon bond with high stereocontrol, which is particularly valuable for the synthesis of chiral compounds.

The synthetic utility of transketolase-catalyzed reactions is significantly enhanced by using β-hydroxypyruvic acid (HPA) or its salts as the ketol donor. The use of HPA renders the reaction irreversible due to the concomitant release of carbon dioxide as a byproduct, driving the reaction to completion. E. coli transketolase, for instance, accepts HPA more readily than orthologs from yeast or spinach, showing significantly higher specific enzyme activity.

Engineered transketolases have been developed to expand the range of substrates accepted, including non-phosphorylated and unnatural aldehydes, while maintaining high stereoselectivity. For example, variants of E. coli transketolase have been engineered to accept pyruvate (B1213749) as a novel donor and unnatural acceptor aldehydes like propanal, pentanal, hexanal, and 3-formylbenzoic acid (FBA), producing α-hydroxyketones with high enantiomeric excess (ee) for the (S) configuration (typically >98%).

Production of High-Value Chemicals and Pharmaceutical Intermediates

The stereospecific carbon-carbon bond-forming capability of engineered transketolases makes them attractive for the production of high-value chemicals and pharmaceutical intermediates. These include complex carbohydrates and hydroxyketones, which serve as valuable building blocks for the synthesis of pharmaceuticals such as antibiotics.

Engineered transketolase variants have been successfully applied in the synthesis of various valuable compounds. For instance, a hyperthermophilic transketolase from Thermotoga maritima (TKtmar) has been shown to catalyze the efficient conversion of D-galacturonic acid and lithium hydroxypyruvate into 7-keto-octuronic acid, a rare C8 uronic acid, in high yields (98%, 49 mM). This demonstrates the potential for engineered transketolases to produce novel and complex molecules relevant to the pharmaceutical industry.

The ability to engineer transketolase to accept a wider range of donor and acceptor substrates, including unnatural ones, opens up possibilities for developing catalytic pathways to a diverse array of high-value products.

Applications in Synthetic Biology and Metabolic Engineering

Transketolase plays a central role in cellular metabolism, linking the pentose (B10789219) phosphate (B84403) pathway and glycolysis. Its involvement in the production of precursors for essential molecules like nucleotides, coenzymes, and aromatic amino acids makes it a key target in synthetic biology and metabolic engineering efforts.

Metabolic engineering strategies often involve manipulating the expression levels of key enzymes like transketolase to enhance the production of desired metabolites. Overexpression of the tktA gene, encoding transketolase, in Escherichia coli has been used to increase the availability of erythrose-4-phosphate, a precursor for aromatic compounds, thereby enhancing the production of chemicals like indirubin.

In synthetic biology, transketolase can be integrated into artificial metabolic pathways to create novel routes for synthesizing valuable compounds. The rational design and construction of such pathways require a deep understanding of enzyme kinetics, substrate specificity, and compatibility with other enzymes in a cascade reaction.

Development of Novel Donor and Acceptor Substrates for Industrial Processes

Expanding the substrate scope of transketolase is crucial for broadening its industrial applications. Wild-type transketolases typically have a narrow range of preferred substrates, primarily phosphorylated sugars. However, engineered variants have demonstrated activity towards a significantly wider array of both donor and acceptor substrates.

Research has focused on developing transketolase variants that can utilize readily available and inexpensive compounds as substrates. For example, engineering efforts have enabled transketolases to accept pyruvate as a donor substrate, which is more cost-effective than natural phosphorylated donors.

Furthermore, engineered transketolases have shown activity with various non-natural acceptor aldehydes, including aliphatic, aromatic, and heteroaromatic aldehydes. This expanded substrate range allows for the biocatalytic synthesis of a more diverse range of chiral hydroxyketones and other valuable compounds. The characterization of enzymes from extremophiles, such as the hyperthermophilic TKtmar, has also revealed novel substrate specificities, including activity towards uronic acids.

Strategies for Improving Enzyme Stability and Activity in Biocatalytic Systems

For widespread industrial application, transketolases need to exhibit sufficient stability and activity under operational conditions, which often involve elevated temperatures, non-neutral pH, and the presence of organic solvents or high substrate concentrations. Wild-type enzymes, particularly from mesophilic organisms like E. coli, often suffer from limitations in thermostability and tolerance to industrial conditions.

Protein engineering techniques, including site-directed mutagenesis and directed evolution, are employed to improve transketolase stability and activity. Strategies include rigidifying flexible sites within the enzyme structure, introducing consensus mutations, and exploring the effects of noncanonical amino acids.

Studies have shown that mutations can significantly enhance thermostability, with some variants exhibiting increased half-lives at elevated temperatures and higher melting temperatures (Tm). For example, specific mutations in E. coli transketolase have resulted in variants with a 3-fold improved half-life at 60 °C and a 5 °C increase in Tm. Engineering efforts have also successfully improved activity towards novel substrates while sometimes simultaneously enhancing stability, counteracting the common activity-stability trade-off. The use of computational methods, such as molecular dynamics simulations, aids in identifying target residues for mutagenesis and understanding the impact of mutations on enzyme dynamics and stability.

Furthermore, exploring transketolases from extremophilic organisms, like Thermotoga maritima, provides access to enzymes that are intrinsically more stable under harsh industrial conditions, including high temperatures and the presence of organic solvents.

Strategies for improving enzyme stability and activity are often intertwined with efforts to expand substrate specificity, as mutations introduced to accept novel substrates can sometimes impact stability, requiring further engineering to optimize both properties.

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